

Spectroscopic Profile of N,N-Diethylacetacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylacetacetamide**

Cat. No.: **B146574**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **N,N-Diethylacetacetamide** (CAS No. 2235-46-3). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for **N,N-Diethylacetacetamide**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **N,N-Diethylacetacetamide**.

¹H NMR Data

The ¹H NMR spectrum of **N,N-Diethylacetacetamide** was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
CH ₃ (ethyl)	1.140, 1.186	t	6H	7.1
CH ₂ (ethyl)	3.296, 3.397	q	4H	7.1
CH ₂ (acetyl)	3.517	s	2H	-
CH ₃ (acetyl)	2.281	s	3H	-

Note: The two ethyl groups are diastereotopic, leading to distinct signals for the CH₂ and CH₃ protons.

¹³C NMR Data

Due to the limited availability of direct experimental ¹³C NMR data for **N,N-Diethylacetacetamide** in the public domain, the following data for the closely related analogue, N,N-Dimethylacetacetamide, is provided as a reference. The spectral patterns are expected to be similar, with predictable shifts for the ethyl versus methyl groups.

Assignment (for N,N-Dimethylacetacetamide)	Chemical Shift (ppm)
C=O (amide)	169.4
C=O (ketone)	204.8
CH ₂	51.5
N-CH ₃	35.6, 37.8
CO-CH ₃	30.2

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following are the characteristic IR absorption bands for **N,N-Diethylacetacetamide**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1645	Strong	C=O stretch (amide)
~1450	Medium	C-H bend (alkane)
~1260	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of **N,N-Diethylacetooacetamide**.[\[1\]](#)

m/z	Relative Intensity (%)	Plausible Fragment
157	15.3	[M] ⁺ (Molecular Ion)
142	6.2	[M - CH ₃] ⁺
114	7.6	[M - C ₃ H ₇] ⁺
100	4.3	[M - C ₄ H ₅ O] ⁺
86	3.1	[C ₅ H ₁₂ NO] ⁺
85	9.2	[C ₅ H ₁₁ NO] ⁺
72	32.6	[C ₄ H ₁₀ N] ⁺
58	100.0	[C ₃ H ₈ N] ⁺
44	22.7	[C ₂ H ₆ N] ⁺
43	38.3	[C ₂ H ₃ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

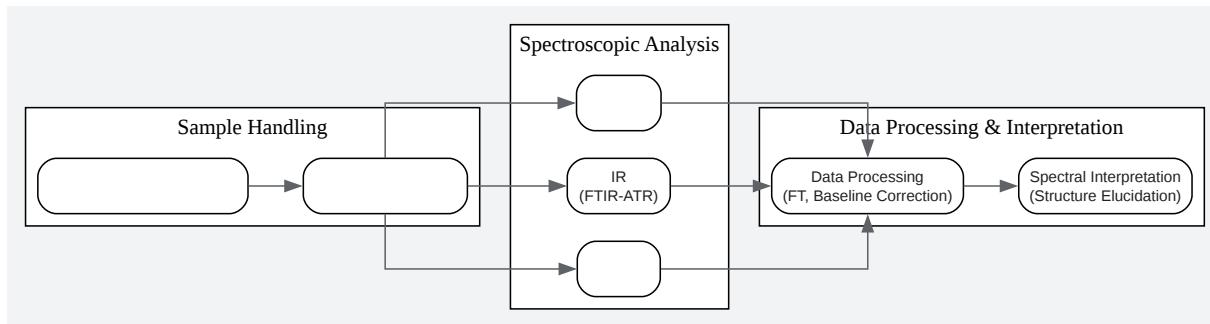
- Sample Preparation: Approximately 10-20 mg of **N,N-Diethylacetamide** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- NMR Tube: The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
- Acquisition Parameters (¹H NMR):
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Spectral width: 20 ppm
- Acquisition Parameters (¹³C NMR):
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 240 ppm
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

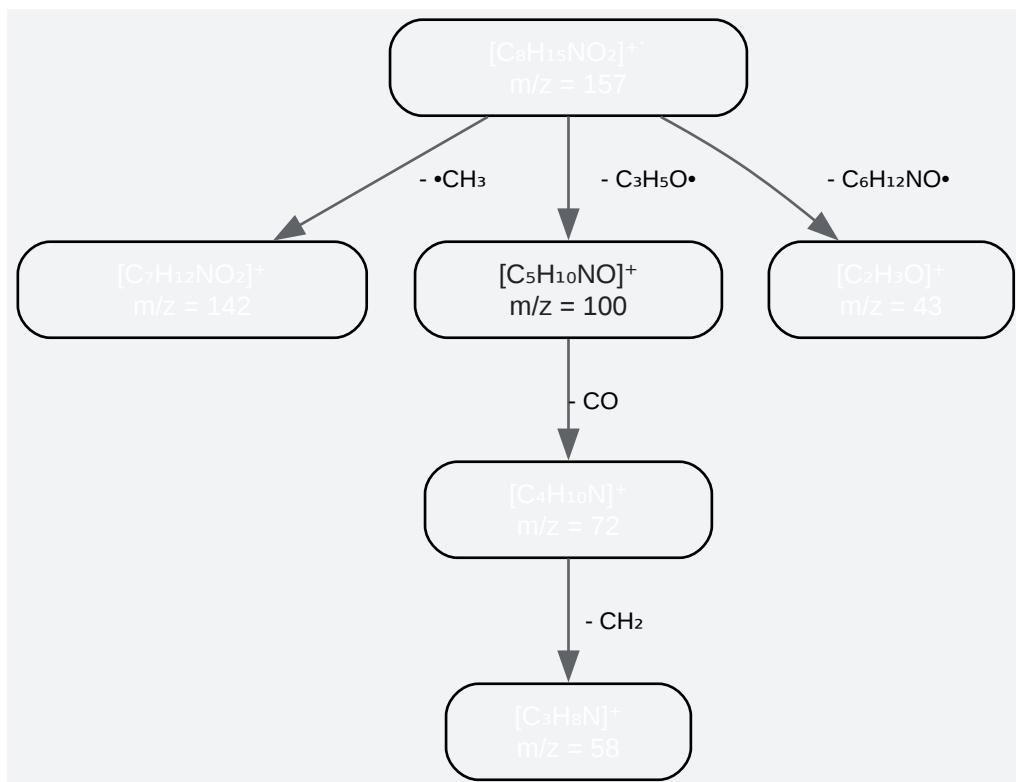
- Sample Application: A small drop of neat **N,N-Diethylacetamide** is placed directly onto the crystal of an ATR-FTIR spectrometer.
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **N,N-Diethylacetamide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.
- GC Conditions:
 - Injector temperature: 250 °C
 - Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
 - Carrier gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.
 - Source temperature: 230 °C.

- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the corresponding mass spectrum is analyzed for the molecular ion and fragmentation pattern.


Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **N,N-Diethylacetamide**.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **N,N-Diethylacetamide**.

[Click to download full resolution via product page](#)

Plausible mass fragmentation pathway for **N,N-Diethylacetamide**.
Structural assignments of 1H NMR signals for **N,N-Diethylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylacetamide(127-19-5) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N,N-Diethylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146574#spectroscopic-data-of-n-n-diethylacetamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com